molecular formula C9H6F4O B1411333 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1706438-84-7

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1411333
CAS No.: 1706438-84-7
M. Wt: 206.14 g/mol
InChI Key: NPISXPQWHMSGAO-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethyl group and a fluorine atom on the benzene ring. This compound is known for its unique chemical properties due to the presence of electronegative fluorine atoms, which significantly influence its reactivity and stability.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Trifluoromethylation: The compound can be synthesized through halogenation of 3-methylbenzaldehyde followed by trifluoromethylation

  • Direct Fluorination: Direct fluorination of 3-methyl-2-(trifluoromethyl)benzaldehyde can be achieved using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the aromatic ring.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the aldehyde group, facilitated by strong electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

  • Reduction: NaBH4, LiAlH4, and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.

  • Reduction: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol.

  • Substitution: 4-Fluoro-3-methyl-2-(trifluoromethyl)chlorobenzene.

Scientific Research Applications

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

  • Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents with enhanced metabolic stability and bioavailability.

  • Industry: The compound finds applications in the production of agrochemicals, polymers, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, depending on its specific application.

Comparison with Similar Compounds

  • 3-Fluoro-4-methyl-2-(trifluoromethyl)benzaldehyde

  • 2-Fluoro-3-methyl-4-(trifluoromethyl)benzaldehyde

  • 4-Fluoro-2-methyl-3-(trifluoromethyl)benzaldehyde

Uniqueness: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPISXPQWHMSGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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